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(2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Fluorescence spectroscopy Nucleic acid probe Quantum yield

2-Aminopurine riboside (CAS 4546-54-7; synonym: 2-amino-9-β-D-ribofuranosylpurine) is a purine nucleoside analogue and a constitutional isomer of adenosine, differing only in the position of the exocyclic amino group (C2 instead of C6). This positional shift confers a fundamentally different photophysical profile: while natural adenine exhibits near-negligible fluorescence (quantum yield ≈ 7 × 10⁻⁵), 2-aminopurine riboside displays an intense fluorescence quantum yield of approximately 0.65–0.68 in aqueous solution, enabling its widespread use as a site-specific, minimally invasive fluorescent reporter in DNA and RNA structural biology.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 4546-54-7
Cat. No. B014514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS4546-54-7
Synonyms2-Amino-9-β-D-ribofuranosylpurine;  NSC 36906; 
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1
InChIKeyJVOJULURLCZUDE-AZRUVXNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopurine Riboside (CAS 4546-54-7): A Fluorescent Adenosine Isomer with Dual Utility as a Biochemical Probe and Nucleoside Scaffold


2-Aminopurine riboside (CAS 4546-54-7; synonym: 2-amino-9-β-D-ribofuranosylpurine) is a purine nucleoside analogue and a constitutional isomer of adenosine, differing only in the position of the exocyclic amino group (C2 instead of C6) [1]. This positional shift confers a fundamentally different photophysical profile: while natural adenine exhibits near-negligible fluorescence (quantum yield ≈ 7 × 10⁻⁵), 2-aminopurine riboside displays an intense fluorescence quantum yield of approximately 0.65–0.68 in aqueous solution, enabling its widespread use as a site-specific, minimally invasive fluorescent reporter in DNA and RNA structural biology [2]. The compound also serves as a versatile synthetic intermediate for phosphoramidite building blocks used in RNA solid-phase synthesis [3].

Why 2-Aminopurine Riboside Cannot Be Replaced by Adenosine, Guanosine, or Nebularine in Critical Assays and Synthesis Workflows


Despite their structural resemblance, in-class purine nucleosides exhibit stark functional divergence that precludes interchangeable use. Adenosine is essentially non-fluorescent (quantum yield ~7 × 10⁻⁵), whereas 2-aminopurine riboside emits with a quantum yield of ~0.65–0.68, a >9,000-fold difference that underpins its unique role as a fluorescent probe [1]. Guanosine participates in unwanted side reactions during ribozyme-catalyzed primer extension, while 2-aminopurine riboside eliminates these competing pathways entirely [2]. Nebularine (purine riboside), lacking the 2-exocyclic amino group, is inert toward Bacillus anthracis spore germination, while 2-aminopurine riboside is an active inhibitor (IC₅₀ 370 μM) [3]. These quantitative dissimilarities mean that substituting a generic purine riboside for 2-aminopurine riboside will produce either null results or qualitatively different outcomes in fluorescence-based assays, ribozyme studies, and antimicrobial screening.

Quantitative Differentiation Evidence for 2-Aminopurine Riboside (4546-54-7) Versus Closest Analogs


Fluorescence Quantum Yield: 2-Aminopurine Riboside vs. Adenosine

2-Aminopurine riboside exhibits a fluorescence quantum yield (ΦF) of approximately 0.65–0.68 in aqueous solution at neutral pH, while the natural nucleoside adenosine (and its free base adenine) has a quantum yield of approximately 7 × 10⁻⁵ under comparable conditions [1][2]. This represents an approximately 9,300- to 9,700-fold enhancement in emission efficiency. The absorption and emission maxima of 2-aminopurine riboside (λabs ≈ 303 nm, λem ≈ 370 nm) are also significantly red-shifted relative to natural nucleobases, permitting selective excitation with minimal background from native DNA/RNA components . When incorporated into single-stranded DNA, the quantum yield decreases to approximately 0.007–0.02; in double-stranded DNA, it further drops to 0.0007–0.01, providing a sensitive readout of local base-stacking and conformational dynamics [1].

Fluorescence spectroscopy Nucleic acid probe Quantum yield

Triplet Quantum Yield: Efficient Intersystem Crossing in 2-Aminopurine Riboside

Femtosecond time-resolved transient vibrational absorption spectroscopy (TVAS) has quantified the triplet quantum yield of 2-aminopurine riboside (2APr) in chloroform as φT = 0.42 ± 0.07 following excitation at λpump = 310 nm [1]. This high triplet yield is a consequence of efficient intersystem crossing (ISC) from the initially populated ¹ππ* state to the ³ππ* state, proceeding with a time constant of τ₂ = 740 ± 15 ps via an intermediate ¹nπ* state (lifetime <100 ps) [1]. In contrast, the natural nucleoside adenosine exhibits negligible triplet formation under comparable excitation conditions, with ultrafast internal conversion dominating its excited-state decay [2]. The substantial triplet yield of 2-aminopurine riboside is directly relevant to applications involving photo-crosslinking, singlet-oxygen generation, or time-resolved phosphorescence anisotropy measurements, where adenosine would be functionally inert.

Photophysics Intersystem crossing Triplet state

Inhibition of Bacillus anthracis Spore Germination: 2-Aminopurine Riboside vs. Nebularine

In a systematic screen of 46 nucleoside analogues for activity against Bacillus anthracis spore germination, 2-aminopurine riboside (2-APR; compound XV) inhibited germination in vitro with an IC₅₀ of 370 μM [1]. The critical structural determinant was the exocyclic amino group at the 2-position of the purine ring: nebularine (NEB; compound XXIX), a non-substituted purine riboside that lacks this 2-amino group, had no effect whatsoever on B. anthracis spore germination under identical assay conditions [1]. Furthermore, adenosine (ADE; compound XII), which carries its amino group at the 6-position rather than the 2-position, acted as a germinant (activator) rather than an inhibitor, demonstrating that the position of the exocyclic amino group is not merely influential but functionally decisive [1].

Antimicrobial Spore germination Bacillus anthracis

Ribozyme Leaving-Group Specificity: 2-Aminopurine Riboside Eliminates Side Reactions Inherent to Guanosine

In RNA-catalyzed primer extension reactions using tetranucleotide substrates where the 5′-nucleoside serves as the leaving group, guanosine produces efficient extension but triggers competing side reactions because inappropriate guanosine residues in the primer or template can also occupy the ribozyme's guanosine binding site [1]. Replacement of guanosine with 2-aminopurine riboside (2AP) as the leaving group, combined with a mutant sunY ribozyme engineered to bind 2AP but not guanosine, completely blocked these side reactions [1]. The mutant ribozyme bound 2AP efficiently while rejecting guanosine, enabling clean primer extension without competing pathways. This functional discrimination is not achievable with guanosine itself or with inosine (which lacks two hydrogen-bonding moieties relative to guanosine) [2].

Ribozyme RNA catalysis Primer extension

Competitive Inhibition of Adenosine Deaminase: 2-Aminopurine vs. Other Purine Inhibitors

In a systematic kinetic study of adenosine deaminase (ADA) from bovine spleen, 2-aminopurine (the free base) was identified as a competitive inhibitor with a Ki of 0.33 mM [1]. Among the eight inhibitors quantified in this head-to-head study, the Ki values were: adenine (0.17 mM), phenylhydrazine (0.25 mM), 2-aminopurine (0.33 mM), inosine (0.35 mM), purine (1.1 mM), 4-aminopyrimidine (1.3 mM), 4-hydroxypyridine (1.4 mM), and 4-aminopyridine (1.8 mM) [1]. While 2-aminopurine is not the most potent inhibitor in this panel (adenine is ~2-fold more potent), its combined properties are distinctive: the 2-aminopurine deoxyriboside form has been independently characterized as 'the strongest competitive inhibitor hitherto found' of ADA from calf intestine, and unlike adenosine, 2-aminopurine is not deaminated by the enzyme, making it a non-metabolizable inhibitor [2].

Enzyme inhibition Adenosine deaminase Purine metabolism

RNA Solid-Phase Synthesis: 2-Aminopurine Riboside Phosphoramidite Coupling Performance

A robust 6-step synthetic route to N-(di-n-butylamino)methylene-protected 2-aminopurine riboside phosphoramidite has been developed, starting from the inexpensive precursor 2-amino-6-chloropurine riboside, achieving an overall yield of 33% with five chromatographic purifications [1]. Critically, under standard RNA solid-phase synthesis conditions, this 2-aminopurine phosphoramidite couples with efficiency comparable to that of standard 2′-O-TBDMS nucleoside building blocks, meaning it can be integrated into existing automated synthesis workflows without protocol modification [1]. This contrasts with earlier 2-aminopurine deoxyriboside phosphoramidites, which required specialized coupling conditions. The amidine protecting group (N-(di-n-butylamino)methylene) is fully compatible with standard oligonucleotide deprotection conditions (AMA, 1:1 40% aqueous methylamine/30% aqueous ammonia, 4 h at room temperature or 45 min at 65°C) [1]. An independent study on 2-aminopurine deoxyriboside phosphoramidite confirmed that the compound couples with high efficiency and is stable under standard automated DNA synthesis conditions [2].

Oligonucleotide synthesis Phosphoramidite chemistry RNA labeling

Procurement-Guiding Application Scenarios for 2-Aminopurine Riboside (4546-54-7)


Site-Specific Fluorescent Labeling of RNA for Folding and Dynamics Studies

2-Aminopurine riboside is the reagent of choice for laboratories employing the 2ApFold (2-aminopurine-based RNA folding analysis) methodology, where its ~0.65–0.68 quantum yield in solution—>9,000-fold higher than adenosine—enables real-time monitoring of RNA conformational changes, riboswitch–ligand interactions, and ribozyme catalytic steps [1]. The availability of a well-characterized phosphoramidite building block (6-step synthesis, 33% overall yield) that couples under standard RNA solid-phase synthesis conditions makes site-specific incorporation into synthetic RNA oligonucleotides operationally straightforward [2]. For ribozyme studies, 2-aminopurine riboside uniquely eliminates guanosine-associated side reactions in primer extension assays, making it an essential procurement item for RNA catalysis laboratories [3].

Photo-Crosslinking and Triplet-Sensitized Photochemical Applications

The high triplet quantum yield (φT = 0.42 ± 0.07) of 2-aminopurine riboside, quantitatively established by femtosecond transient vibrational absorption spectroscopy, supports its use in photo-crosslinking of nucleic acid–protein complexes and triplet-sensitized reactions where natural nucleosides are entirely inactive (φT ≈ 0) [4]. This photophysical property is unique among commercially available purine ribosides and directly motivates procurement by structural biology groups employing UV-induced crosslinking mass spectrometry or time-resolved phosphorescence techniques.

Inhibitor Screening for Bacillus anthracis Spore Germination

2-Aminopurine riboside is a structurally validated inhibitor of B. anthracis spore germination in vitro (IC₅₀ = 370 μM), a property not shared by nebularine (inactive) or adenosine (which paradoxically activates germination) [5]. The essential role of the 2-amino substituent establishes 2-aminopurine riboside as a critical positive control and scaffold for structure–activity relationship studies in antigermination drug discovery, making it a required procurement item for biodefense and antimicrobial research programs.

Coupled Enzyme-Fluorescence Assays in Purine Metabolism Research

The dual functionality of 2-aminopurine riboside as both a competitive adenosine deaminase inhibitor (Ki = 0.33 mM) and a fluorescent reporter enables coupled enzyme-fluorescence assays that are not feasible with non-fluorescent inhibitors such as adenine or purine [6]. Additionally, 2-aminopurine is resistant to enzymatic deamination, meaning it is not consumed during ADA inhibition assays, unlike adenosine which is rapidly deaminated to inosine [7]. This combination of properties directly supports procurement by enzymology laboratories studying purine metabolism, adenosine signaling, or ADA-related pathologies.

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